molecular formula C23H29N3O9 B134223 2-Furancarboxamide, N-(hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-, 2-hydroxy-1,2,3-propanetricarboxylate CAS No. 149997-06-8

2-Furancarboxamide, N-(hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-, 2-hydroxy-1,2,3-propanetricarboxylate

Cat. No. B134223
M. Wt: 491.5 g/mol
InChI Key: IGIXBIAKUXWXLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Furancarboxamide, N-(hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-, 2-hydroxy-1,2,3-propanetricarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is commonly referred to as HDPF, and its molecular formula is C21H25N3O7.

Mechanism Of Action

The mechanism of action of HDPF is not fully understood; however, it is believed to act through the inhibition of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. HDPF has also been shown to scavenge free radicals and inhibit lipid peroxidation, which contributes to its antioxidant properties.

Biochemical And Physiological Effects

HDPF has been shown to have several biochemical and physiological effects, including the inhibition of inflammatory mediators, such as prostaglandins and leukotrienes. HDPF has also been shown to inhibit the production of reactive oxygen species, which contributes to its antioxidant properties. In addition, HDPF has been shown to have antifungal and insecticidal properties, making it a potential candidate for the development of new pesticides.

Advantages And Limitations For Lab Experiments

One of the advantages of using HDPF in lab experiments is its availability and low cost. HDPF is also relatively stable and has a long shelf life, making it a convenient compound for use in experiments. However, one of the limitations of using HDPF is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are several future directions for the study of HDPF, including further investigation of its mechanism of action and potential applications in medicine, agriculture, and industry. In medicine, HDPF could be further studied for its potential use in the treatment of various inflammatory diseases, such as arthritis and asthma. In agriculture, HDPF could be further studied for its potential use as a pesticide for the control of fungal and insect pests. In industry, HDPF could be further studied for its potential use as a chelating agent for the removal of heavy metals from wastewater.

Synthesis Methods

There are several methods for synthesizing HDPF, including the reaction of 2-furoic acid with N-phenylhexahydro-1,2-dimethyl-4-pyridazinone, followed by the addition of 2-hydroxy-1,2,3-propanetricarboxylic acid. Another method involves the reaction of 2-furoic acid with N-phenylhexahydro-1,2-dimethyl-4-pyridazinone, followed by the addition of citric acid.

Scientific Research Applications

HDPF has been extensively studied for its potential applications in various scientific fields. In medicine, HDPF has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. In agriculture, HDPF has been shown to have antifungal and insecticidal properties, making it a potential candidate for the development of new pesticides. In industry, HDPF has been used as a chelating agent for the removal of heavy metals from wastewater.

properties

CAS RN

149997-06-8

Product Name

2-Furancarboxamide, N-(hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-, 2-hydroxy-1,2,3-propanetricarboxylate

Molecular Formula

C23H29N3O9

Molecular Weight

491.5 g/mol

IUPAC Name

N-(1,2-dimethyldiazinan-4-yl)-N-phenylfuran-2-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C17H21N3O2.C6H8O7/c1-18-11-10-15(13-19(18)2)20(14-7-4-3-5-8-14)17(21)16-9-6-12-22-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-9,12,15H,10-11,13H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

IGIXBIAKUXWXLX-UHFFFAOYSA-N

SMILES

CN1CCC(CN1C)N(C2=CC=CC=C2)C(=O)C3=CC=CO3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CN1CCC(CN1C)N(C2=CC=CC=C2)C(=O)C3=CC=CO3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

synonyms

N-(1,2-dimethyldiazinan-4-yl)-N-phenyl-furan-2-carboxamide, 2-hydroxyp ropane-1,2,3-tricarboxylic acid

Origin of Product

United States

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